(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol
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Overview
Description
(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol is a fluorinated organic compound belonging to the class of tetrahydronaphthalenes. This compound is characterized by the presence of two fluorine atoms at the 5th and 7th positions and a hydroxyl group at the 1st position of the tetrahydronaphthalene ring. The stereochemistry of the compound is specified by the (1R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
The synthesis of (1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through several synthetic routes. One common method involves the fluorination of a suitable naphthalene precursor followed by reduction and hydroxylation steps. The reaction conditions typically involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure. Industrial production methods may employ catalytic hydrogenation and selective fluorination techniques to achieve high yields and purity of the compound .
Chemical Reactions Analysis
(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include the corresponding ketone, hydrocarbon, and substituted derivatives depending on the reaction conditions and reagents used
Scientific Research Applications
(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms
Mechanism of Action
The mechanism of action of (1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and fluorine atoms play crucial roles in its binding affinity and selectivity towards enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target molecules .
Comparison with Similar Compounds
(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol can be compared with other similar compounds such as:
(1R)-5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical reactivity and biological activity.
(1R)-5,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-ol: Bromine atoms replace fluorine, resulting in variations in physical and chemical properties.
(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine: An amine group replaces the hydroxyl group, altering its interaction with biological targets and its overall reactivity .
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10,13H,1-3H2/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGYXCMBPBDKJQ-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C(=CC(=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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